molecular formula C6H10O3 B150278 3-(Hydroxymethyl)pentane-2,4-dione CAS No. 127869-52-7

3-(Hydroxymethyl)pentane-2,4-dione

Cat. No. B150278
M. Wt: 130.14 g/mol
InChI Key: ZXRQBQKGHWBGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)pentane-2,4-dione, also known as acetylacetone, is a versatile organic compound widely used in industrial and research applications. It is a yellowish liquid with a fruity odor and a boiling point of 138-140°C. Acetylacetone is a beta-diketone, meaning it contains two carbonyl groups separated by a carbon atom. Its unique chemical structure makes it an important reagent in organic synthesis and a valuable ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 3-(Hydroxymethyl)pentane-2,4-dionee varies depending on its application. As a chelating agent, 3-(Hydroxymethyl)pentane-2,4-dionee forms stable complexes with metal ions by coordinating through its carbonyl and enol groups. This can result in enhanced solubility, stability, and reactivity of metal complexes. In organic synthesis, 3-(Hydroxymethyl)pentane-2,4-dionee can act as a nucleophile or a Michael acceptor, allowing for the formation of new carbon-carbon bonds. In bioactivity studies, 3-(Hydroxymethyl)pentane-2,4-dionee has been shown to act as a radical scavenger, preventing oxidative damage to cells and tissues.

Biochemical And Physiological Effects

Acetylacetone has been studied for its biochemical and physiological effects, particularly in relation to its potential as a bioactive molecule. Research has shown that 3-(Hydroxymethyl)pentane-2,4-dionee exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Acetylacetone has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

Acetylacetone has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, with a wide range of applications in organic synthesis and coordination chemistry. Acetylacetone is also a versatile ligand, capable of coordinating with a variety of metal ions to form stable complexes. However, 3-(Hydroxymethyl)pentane-2,4-dionee has some limitations, including its potential to form side products or undergo undesired reactions in certain conditions. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee can be difficult to handle due to its low boiling point and high reactivity.

Future Directions

There are several potential future directions for research involving 3-(Hydroxymethyl)pentane-2,4-dionee. One area of interest is the development of new metal complexes for use in catalysis and materials science. Additionally, research into the bioactivity of 3-(Hydroxymethyl)pentane-2,4-dionee and its derivatives could lead to the development of new pharmaceuticals or agrochemicals. Further studies into the mechanism of action of 3-(Hydroxymethyl)pentane-2,4-dionee could also provide insights into its potential as a therapeutic agent for various diseases.

Synthesis Methods

Acetylacetone can be synthesized through various methods, including the Claisen condensation of ethyl acetoacetate, the aldol condensation of acetone, and the oxidation of isopropyl alcohol. The most common method involves the reaction of acetic acid with acetone in the presence of a base catalyst such as potassium hydroxide. The resulting intermediate undergoes a keto-enol tautomerism to form 3-(Hydroxymethyl)pentane-2,4-dionee.

Scientific Research Applications

Acetylacetone has a wide range of applications in scientific research. It is commonly used as a chelating agent to form stable complexes with metal ions, which can be used in analytical chemistry, catalysis, and materials science. Acetylacetone is also used as a building block in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee has been studied for its potential as a bioactive molecule, with research showing antioxidant, anticancer, and antimicrobial properties.

properties

CAS RN

127869-52-7

Product Name

3-(Hydroxymethyl)pentane-2,4-dione

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(hydroxymethyl)pentane-2,4-dione

InChI

InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3

InChI Key

ZXRQBQKGHWBGDN-UHFFFAOYSA-N

SMILES

CC(=O)C(CO)C(=O)C

Canonical SMILES

CC(=O)C(CO)C(=O)C

synonyms

2,4-Pentanedione, 3-(hydroxymethyl)- (9CI)

Origin of Product

United States

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